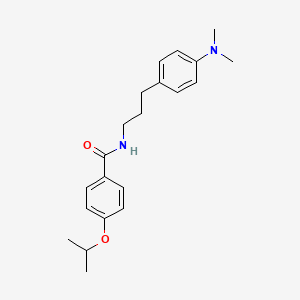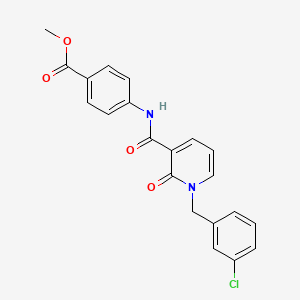
Methyl 4-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, as seen in the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, which was prepared by reacting methyl-4-formylbenzoate with phenylhydrazine . Similarly, the synthesis of dinuclear cyclopalladated compounds from methyl (E)-4-(benzylideneamino)benzoate and Pd(OAc)2 suggests that the compound of interest might also be synthesized through complexation with metals or by using similar condensation strategies .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the structure of methyl 1-(4-chlorobenzyl)-2-oxocyclohexane-1-carboxylate was determined, revealing chair conformations of the cyclohexane rings and specific dihedral angles between the mean planes of the cyclohexane ring and the phenyl substituent . These techniques could be applied to determine the molecular structure of "Methyl 4-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate" as well.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied using density functional theory (DFT), which provides information on global chemical reactivity descriptors, natural population analysis (NPA), and thermodynamic properties . Additionally, the splitting reactions of dinuclear cyclopalladated compounds with pyridine and the dynamic equilibrium between cis- and trans-N,N isomers have been investigated, indicating that the compound of interest may also exhibit interesting reactivity and isomerization behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their spectroscopic characteristics, such as IR, (1)H NMR, (13)C NMR, and UV-Vis spectra . The solvatochromic behavior, aggregation-enhanced emission, and multi-stimuli-responsive properties of some compounds suggest that "Methyl 4-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate" may also exhibit similar properties in different environments . The antimicrobial activity of some compounds against various microorganisms indicates potential biological applications .
科学的研究の応用
Hydrogen Bonding and Structural Analysis
Research on compounds with similar structures, such as anticonvulsant enaminones and 1,4-dihydropyridine derivatives, has revealed insights into their hydrogen bonding patterns and crystal structures. These studies are crucial for understanding the chemical and physical properties of these compounds, which can influence their biological activity and solubility. For example, the study of hydrogen bonding in anticonvulsant enaminones demonstrates the importance of molecular conformation and intermolecular interactions in determining compound stability and reactivity (Kubicki, Bassyouni, & Codding, 2000).
Spectroscopic Investigation for Modeling Natural Coenzymes
Spectroscopic techniques have been applied to similar compounds to understand their electronic structure and behavior, which are essential for modeling the function of natural coenzymes. This research provides valuable insights into the electronic properties and conformational dynamics of these compounds, which can be applied in the design of novel therapeutic agents or in the study of biochemical pathways (Fischer, Fleckenstein, & Hönes, 1988).
Potential Calcium-Channel Antagonist Activity
The calcium-channel modulating properties of 1,4-dihydropyridine derivatives highlight their potential application in developing new therapeutic agents for treating cardiovascular diseases. The structural analysis and understanding of their interaction with calcium channels can guide the synthesis of more effective and selective drugs (Linden, Şafak, Şimşek, & Gündüz, 2011).
Nootropic Activity
Some compounds in the 1,4-dihydropyridine class have been synthesized and tested for nootropic (cognitive enhancement) activity. This research avenue explores the potential of such compounds to improve cognitive function, which can be relevant for treating neurological conditions like Alzheimer's disease or other forms of dementia (Valenta, Urban, Taimr, & Polívka, 1994).
Mesomorphic Behavior and Photoluminescent Property
The study of mesogens containing 1,3,4-oxadiazole fluorophore, structurally related to the compound of interest, reveals their potential application in the field of liquid crystals and photoluminescent materials. These materials can be used in displays, sensors, and other optical devices, indicating the versatility of the compound's structural framework (Han, Wang, Zhang, & Zhu, 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-28-21(27)15-7-9-17(10-8-15)23-19(25)18-6-3-11-24(20(18)26)13-14-4-2-5-16(22)12-14/h2-12H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKUUZPWWAIJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

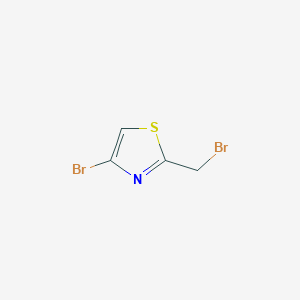
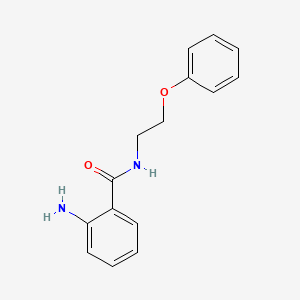
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2500321.png)
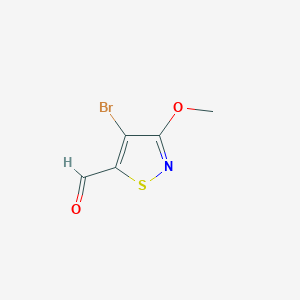
![5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2500323.png)
![1-[(3As,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridin-6-yl]-2-methylpropan-1-one](/img/structure/B2500324.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2500327.png)



![2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2500335.png)
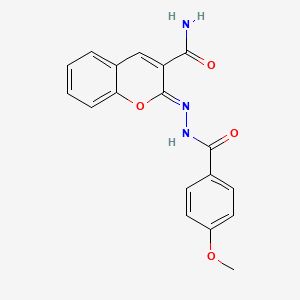
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500339.png)
